molecular formula C21H26N2O2 B11117450 N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide

Cat. No.: B11117450
M. Wt: 338.4 g/mol
InChI Key: HYDXXMOHGSFERI-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide is an organic compound that features a morpholine ring attached to an ethyl chain, which is further connected to a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C21H26N2O2/c24-21(22-11-12-23-13-15-25-16-14-23)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24)

InChI Key

HYDXXMOHGSFERI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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